
ソタロール
概要
説明
ソタロールは、メタンスルホンアニリド誘導体であり、クラスIIおよびクラスIIIの抗不整脈特性を持つ非選択的βアドレナリン受容体遮断薬として機能します。主に、心室性不整脈や心房細動などの異常な心拍のリズムを治療および予防するために使用されます 。 ソタロールは、1964年に初めて記述され、1974年に医療で使用されるようになりました .
科学的研究の応用
FDA-Approved Indications
Sotalol is primarily indicated for:
- Ventricular Tachycardia : Effective in treating hemodynamically stable ventricular tachycardia.
- Atrial Fibrillation : Used to maintain sinus rhythm in patients with paroxysmal atrial fibrillation.
- Intravenous Loading : Facilitates the initiation of oral sotalol therapy through intravenous administration .
Off-Label Uses
Beyond its approved indications, sotalol has several off-label applications:
- Premature Ventricular Contractions (PVCs) : Utilized in managing PVCs effectively.
- Pharmacological Cardioversion : Employed for converting atrial fibrillation, although with reduced effectiveness compared to amiodarone.
- Postoperative Atrial Fibrillation : Administered to manage atrial fibrillation following cardiac surgery.
- Supraventricular Tachycardia (SVT) : Particularly effective via intravenous routes.
- Fetal Arrhythmias : Used in combination with digoxin for treating fetal SVT and atrial fibrillation .
Efficacy in Ventricular Arrhythmias
Sotalol has demonstrated superior efficacy in preventing recurrent ventricular tachycardia and ventricular fibrillation compared to other antiarrhythmic agents. In clinical studies, it has shown a long-term prophylactic efficacy against arrhythmia recurrence in approximately 55% to 85% of patients with refractory life-threatening ventricular arrhythmias .
Atrial Fibrillation Management
In a randomized study comparing sotalol with amiodarone for atrial fibrillation management, sotalol was found to be equally effective but better tolerated than quinidine. It provides excellent rate control during episodes of atrial fibrillation .
Risks and Monitoring
A nationwide cohort study indicated that while sotalol treatment is associated with lower all-cause mortality compared to cardioselective beta-blockers, there remains a risk of QT prolongation. Monitoring QT intervals is essential, as up to 22% of patients may experience significant QTc prolongation during treatment .
Summary of Key Findings
作用機序
ソタロールは、心筋のβ1アドレナリン受容体を阻害し、急速なカリウムチャネルを遮断することによって作用を発揮します。 この二重作用は、再分極を遅らせ、QT間隔を延長し、心房を通る活動電位の伝導を遅くして短縮します 。 ソタロールのβ遮断作用は、活動電位をさらに延長し、心臓の筋肉細胞の収縮力を低下させます .
類似化合物:
メトプロロール: 高血圧や狭心症の治療に使用される選択的β1アドレナリン受容体遮断薬です。.
ソタロールのユニークさ: ソタロールは、βアドレナリン受容体遮断薬とカリウムチャネル遮断薬の両方として二重に作用するというユニークな特性を持っています。 この特性の組み合わせにより、幅広い不整脈の治療に効果的であり、他の抗不整脈剤に比べて大きな利点があります .
生化学分析
Biochemical Properties
Sotalol is a competitive inhibitor of the rapid potassium channel . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . The inhibition of rapid potassium channels increases as heart rate decreases . L-sotalol also has beta-adrenergic receptor blocking activity seen above plasma concentrations of 800ng/L .
Cellular Effects
Sotalol’s actions combine to produce a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart . Extension of the QT interval is also adversely associated with the induction of arrhythmia in patients .
Molecular Mechanism
Sotalol is a competitive inhibitor of the rapid potassium channel . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . The beta-blocking ability of Sotalol further prolongs action potentials .
Temporal Effects in Laboratory Settings
The effects of Sotalol are more likely to be seen at lower heart rates . This is because the inhibition of rapid potassium channels increases as heart rate decreases .
Metabolic Pathways
Sotalol is involved in the beta-adrenergic signaling pathway. It acts as a beta-adrenergic receptor blocker, affecting the action potential .
準備方法
合成経路および反応条件: ソタロールは、メタンスルホニルクロリドをアニリンと反応させてメタンスルホンアニリドを形成する多段階プロセスによって合成されます。 この中間体は、次にエピクロロヒドリンと反応させてグリシジルエーテルを形成し、その後イソプロピルアミンで処理してソタロールが得られます .
工業的製造方法: ソタロール塩酸塩の工業的製造には、ソタロール塩酸塩を微粉化し、100メッシュの篩で篩い、カルボキシメチルセルロースカルシウム、アルギン酸ナトリウム、および充填剤と均一に混合する工程が含まれます 。 次に、混合物を錠剤または医療用途に適した他の剤形に加工します .
化学反応の分析
反応の種類: ソタロールは、酸化、還元、置換反応などのさまざまな化学反応を受けます。 酸性、アルカリ性、高温条件には耐性がありますが、光や酸化の影響を受けやすいです .
一般的な試薬と条件:
酸化: 過酸化水素(30%)は、一般的に酸化剤として使用されます。
還元: 水素化ホウ素ナトリウムは、還元反応に使用できます。
主要な生成物: これらの反応から生成される主要な生成物には、メタンスルホンアニリド中間体と最終的なソタロール化合物があります .
4. 科学研究への応用
ソタロールは、幅広い科学研究の応用があります。
類似化合物との比較
Metoprolol: A selective beta-1 adrenergic receptor blocker used to treat high blood pressure and angina.
Amiodarone: A class III antiarrhythmic agent with complex mechanisms, including potassium and sodium channel blockage.
Flecainide: A class I antiarrhythmic agent that interacts with sodium channels to alter conduction.
Uniqueness of Sotalol: Sotalol is unique due to its dual action as both a beta-adrenergic receptor blocker and a potassium channel blocker. This combination of properties makes it effective in treating a wide range of arrhythmias and provides a distinct advantage over other antiarrhythmic agents .
生物活性
Sotalol is a unique antiarrhythmic medication that exhibits both beta-adrenergic blocking properties and class III antiarrhythmic effects. It is primarily used for the management of life-threatening ventricular arrhythmias and to maintain sinus rhythm in patients with atrial fibrillation (AF) or atrial flutter. This article delves into the biological activity of sotalol, highlighting its pharmacological mechanisms, clinical efficacy, safety profile, and comparative studies with other antiarrhythmic agents.
Sotalol functions as a non-selective beta-adrenergic antagonist and a potassium channel blocker , specifically inhibiting the rapid component of the delayed rectifier potassium current (IKr). This dual action leads to:
- Prolongation of action potentials and the refractory period in cardiac tissues.
- Increased QT interval on electrocardiograms, which can predispose patients to torsades de pointes, especially at lower heart rates .
Pharmacokinetics
- Bioavailability : Sotalol has a bioavailability of 90-100%, although food can reduce absorption by approximately 18% .
- Elimination : It is not metabolized and is primarily excreted unchanged via the kidneys (80-90%) .
- Half-life : The elimination half-life ranges from 12 to 24 hours, allowing for twice-daily dosing .
Efficacy in Clinical Studies
Sotalol has been extensively studied for its efficacy in various arrhythmias. Key findings include:
- Ventricular Arrhythmias : In a multicenter trial involving 56 patients with frequent premature ventricular complexes, sotalol significantly reduced arrhythmia frequency by 77-83% compared to placebo (p < 0.001) and was well-tolerated with minimal adverse effects .
Study | Dose (mg/day) | Efficacy (% reduction) | P-value |
---|---|---|---|
Multicenter Trial | 320 and 640 | 77% - 83% | <0.001 |
- Atrial Fibrillation : Sotalol has shown comparable efficacy to other antiarrhythmic agents like propafenone and quinidine in preventing AF recurrence while offering better tolerance than quinidine . A systematic review indicated that sotalol was effective in maintaining sinus rhythm post-cardioversion in AF patients.
Comparative Studies
Recent studies have compared sotalol's effectiveness with other antiarrhythmic drugs:
- Dronedarone vs. Sotalol : A study found that dronedarone was associated with a lower risk of all-cause mortality compared to sotalol, although there was no significant difference in AF recurrence rates between the two drugs .
- Safety Profiles : In terms of safety, sotalol has a lower incidence of proarrhythmic events compared to class I agents. The risk of torsades de pointes is notably manageable when appropriate precautions are taken .
Case Study 1: Efficacy in Post-Infarction Patients
A retrospective analysis involving patients post-myocardial infarction demonstrated that sotalol effectively reduced the incidence of ventricular tachycardia without increasing mortality rates, contrasting with some class I agents .
Case Study 2: Pediatric Use
Sotalol has been utilized safely in pediatric populations for arrhythmia management, showing favorable outcomes similar to those observed in adult cohorts .
Side Effects and Precautions
The primary side effects associated with sotalol stem from its beta-blocking activity, including:
- Fatigue
- Bradycardia
- Risk of torsades de pointes, particularly at lower heart rates or in the presence of electrolyte imbalances .
Monitoring of renal function is essential, as dosage adjustments may be necessary in patients with renal impairment.
特性
IUPAC Name |
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMZVLHSJCTVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
959-24-0 (mono-hydrochloride) | |
Record name | Sotalol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023589 | |
Record name | Sotalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sotalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.82e-01 g/L | |
Record name | Sotalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sotalol inhibits beta-1 adrenoceptors in the myocardium as well as rapid potassium channels to slow repolarization, lengthen the QT interval, and slow and shorten conduction of action potentials through the atria. The action of sotalol on beta adrenergic receptors lengthens the sinus node cycle, conduction time through the atrioventricular node, refractory period, and duration of action potentials. | |
Record name | Sotalol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3930-20-9 | |
Record name | Sotalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3930-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotalol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sotalol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sotalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6D97U294I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sotalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206.5 - 207 °C | |
Record name | Sotalol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sotalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。